5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C23H20Cl2N4O2S This compound is known for its unique chemical structure, which includes a phthalazinyl group, a dichlorophenyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This involves the chlorination of aniline to obtain 3,4-dichloroaniline.
Formation of phthalazin-1-yl intermediate: This step involves the reaction of 3,4-dichloroaniline with phthalic anhydride to form the phthalazin-1-yl intermediate.
Sulfonamide formation: The final step involves the reaction of the phthalazin-1-yl intermediate with N,N,2-trimethylbenzenesulfonamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
- 3,4-dichloroaniline derivatives
- Phthalazinyl-based compounds
Uniqueness
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the phthalazinyl and sulfonamide groups contribute to its potential biological activities.
Properties
Molecular Formula |
C23H20Cl2N4O2S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-14-8-9-15(12-21(14)32(30,31)29(2)3)22-17-6-4-5-7-18(17)23(28-27-22)26-16-10-11-19(24)20(25)13-16/h4-13H,1-3H3,(H,26,28) |
InChI Key |
WLSPQZZXOKVRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.